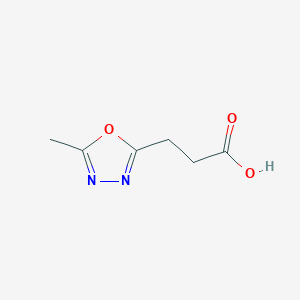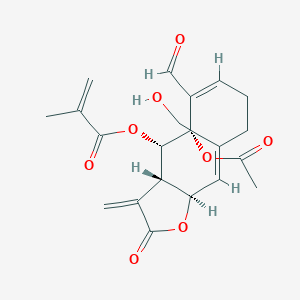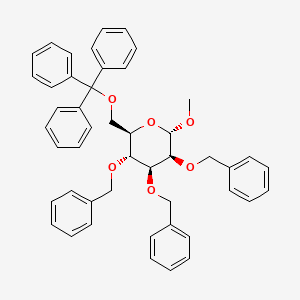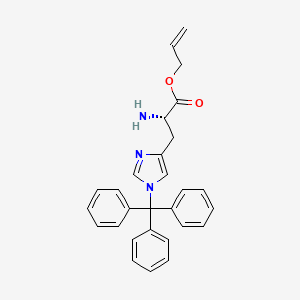
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid
Vue d'ensemble
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound with the linear formula C6H8N2O3 . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of oxadiazoles, including 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid, often involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The yield of this process can be as high as 85% .Molecular Structure Analysis
The molecular structure of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) can reveal the presence of functional groups, such as carbonyl (C=O) and hydroxyl (OH) groups . Nuclear magnetic resonance (NMR) spectroscopy can provide information about the chemical environment of hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique
Anticancer Activity
The 1,3,4-oxadiazole derivatives have shown promising anticancer potential . In a study, thiazolidin-4-one analogues having a 1,3,4-oxadiazole moiety were synthesized and investigated for their antiproliferative potential . The cytotoxicity screening studies revealed that certain analogues possessed comparable efficacy, within the IC 50 range (1 to 7 μM), when taking doxorubicin as a reference drug .
Antimicrobial Activity
1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial activity . In one study, certain molecules were found to possess potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM . Another study highlighted the bactericidal activity of 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoles .
Antioxidant Potential
The 1,3,4-oxadiazole derivatives have also been explored for their antioxidant potential . The antioxidant evaluation was performed using the DPPH assay and the screening results revealed that certain analogues were the most potent derivatives when compared with the positive control, ascorbic acid .
Anti-Inflammatory Property
Literature studies highlight that 1,3,4-oxadiazole has been widely explored for its anti-inflammatory property . The 1,3,4-oxadiazole moiety provides a scaffold on which pharmacophores can be arranged to afford potent and selective drugs .
Antiviral Activity
In a SARS-CoV-2 pseudovirus model, all honokiol derivatives, including those with 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones, were examined for their antiviral entry activities .
Pharmaceutical Drugs
The 1,3,4-oxadiazole ring is commercially available in many important drugs, such as Furamizole with potent antibacterial activity, Nesapidil with antiarrhythmic activity, Raltegravir as an antiviral drug, Tiodazosin as an antihypertensive agent, and the preferred derivative of the FDA-approved anticancer drug, Zibotentan .
Mécanisme D'action
While the specific mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid is not well-studied, oxadiazoles have been found to exhibit a range of biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory effects . These activities are often attributed to their ability to interact with various biological targets.
Propriétés
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFLYPMEODYQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)






